Chlormezanone
Overview
Description
Chlormezanone, marketed under the brand name Trancopal or Fenaprim, is a drug used as an anxiolytic and a muscle relaxant12. It was discontinued in many countries in 1996 due to rare but serious cases of toxic epidermal necrolysis12.
Synthesis Analysis
The synthesis of Chlormezanone involves several steps. In a toluene solvent, p-chlorobenzaldehyde and methylamine undergo a reaction under the catalysis of a catalyst, producing p-chlorobenzylidene methylamine. This compound then undergoes a condensation dehydration reaction with 3-mercaptopropionic acid in toluene to obtain a cyclized compound. The cyclized compound is then oxidized in an acidic potassium permanganate water solution to produce a Chlormezanone crude product. Finally, the crude product is re-crystallized with anhydrous ethanol to obtain a white crystalline powdery solid which is the refined Chlormezanone product3.Molecular Structure Analysis
The molecular formula of Chlormezanone is C11H12ClNO3S4. It has an average mass of 273.736 Da and a monoisotopic mass of 273.022644 Da4.
Chemical Reactions Analysis
Chlormezanone is a non-benzodiazepine muscle relaxant2. It binds to central benzodiazepine receptors which interact allosterically with GABA receptors2.
Physical And Chemical Properties Analysis
Chlormezanone has a molecular formula of C11H12ClNO3S and a molecular weight of 273.7454.Scientific Research Applications
Chlormezanone is used as a minor tranquilizer and for muscle spasms, although it doesn't directly affect muscles. It's less potent than benzodiazepines or meprobamate (Mohamed, 1983).
The drug can cause skin eruptions, and there's a case report of a fixed drug eruption (FDE) due to Chlormezanone (Ayres, 1983).
Investigations on human keratinocytes and leukocytes show that Chlormezanone and its enantiomers do not significantly differ in cytotoxicity, suggesting an absence of significant cytotoxicity against human HaCaT keratinocytes (Wollina et al., 2005).
Overdosing on Chlormezanone can lead to severe hepatocellular damage, as seen in a reported case with a critical presentation (Sheu et al., 1995).
There's a reported case of intoxication with Chlormezanone and Diclofenac sodium, a non-steroidal anti-inflammatory drug, highlighting the need for caution in drug combinations (Netter et al., 2004).
Chlormezanone has been promoted as a hypnotic, though it was originally introduced as an anxiolytic (Drug and Therapeutics Bulletin, 1983).
The drug has demonstrated analgesic action and augments the analgesia produced by morphine-type drugs in mice (Lockett & Patel, 1961).
In a study, Chlormezanone was found to be effective for treating anxiety, comparable to chlordiazepoxide (Rickels et al., 1974).
It has also been used in the treatment of insomnia due to rheumatic stiffness and found effective (Condie, 1979).
Chlormezanone shows tolerance and is well-tolerated in elderly patients with sleep disturbance (Ghosh, 1982).
A study comparing benorylate (an analgesic) and chlormezanone found that the combination favorably modified pain, stiffness, and sleep quality in patients with musculoskeletal disease (Berry et al., 1981).
Safety And Hazards
Chlormezanone was discontinued worldwide in 1996 due to confirmed serious and rare cutaneous reactions (toxic epidermal necrolysis)2. Symptoms of overdose include drowsiness, weakness, nausea, dizziness, abdominal pain, cerebral oedema and renal tubular necrosis, hyperglycaemia and hypoglycaemia, liver damage, encephalopathy, coma and death2.
Future Directions
The future directions of Chlormezanone are not clear due to its discontinuation in 19962. However, it’s worth noting that any future research or development would need to address the serious side effects that led to its discontinuation.
Relevant Papers
- “CHLORMEZANONE IN PRIMARY FIBROMYALGIA SYNDROME: A DOUBLE BLIND PLACEBO CONTROLLED STUDY” - This study found no beneficial therapeutic effect could be attributed to Chlormezanone6.
- “Chlormezanone: from sedative to hypnotic?” - This article discusses the use of Chlormezanone as a sedative and its promotion as a hypnotic7.
Please note that this information is based on available resources and may not be fully up-to-date or complete. Always consult with a healthcare provider for medical advice.
properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
Record name | Chlormezanone | |
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Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Chlormezanone | |
Source | Human Metabolome Database (HMDB) | |
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Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
Record name | Chlormezanone | |
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Mechanism of Action |
Chlormezanone binds to central benzodiazepine receptors which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways., NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/, IN ABSENCE OF DEFINITIVE STUDIES IT APPEARS REASONABLE TO ASCRIBE BENEFICIAL EFFECTS...TO THEIR SEDATIVE PROPERTIES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
Record name | Chlormezanone | |
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Product Name |
Chlormezanone | |
Color/Form |
CRYSTALS | |
CAS RN |
80-77-3, 102818-66-6, 102818-67-7 | |
Record name | (±)-Chlormezanone | |
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Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
Record name | Chlormezanone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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